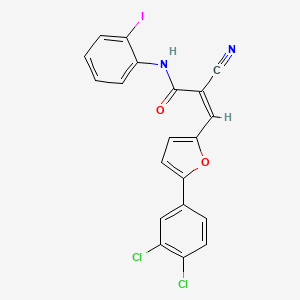

(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide

Description

This compound is a Z-isomer acrylamide derivative featuring a cyano group, a 3,4-dichlorophenyl-substituted furan ring, and a 2-iodophenyl amide substituent. The Z-configuration of the acrylamide moiety may influence steric interactions and bioactivity compared to E-isomers .

Properties

IUPAC Name |

(Z)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-iodophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Cl2IN2O2/c21-15-7-5-12(10-16(15)22)19-8-6-14(27-19)9-13(11-24)20(26)25-18-4-2-1-3-17(18)23/h1-10H,(H,25,26)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOIRLDDNSMQNQ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Cl2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule is dissected into three primary fragments:

- 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde : Synthesized via Suzuki-Miyaura coupling of 3,4-dichlorophenylboronic acid with 2-bromofuran-5-carbaldehyde.

- 2-Cyanoacetamide : Commercially available or prepared via cyanation of acetamide derivatives.

- 2-Iodoaniline : Introduced via late-stage N-arylation or direct substitution.

Stereochemical Considerations

The Z-configuration of the acrylamide is controlled by reaction kinetics and steric effects during the Knoevenagel condensation. Polar aprotic solvents (e.g., DMF) and weak bases (e.g., piperidine) favor the Z-isomer by stabilizing the transition state through hydrogen bonding.

Stepwise Synthesis and Optimization

Synthesis of 5-(3,4-Dichlorophenyl)Furan-2-Carbaldehyde

Method A (Pd-Catalyzed Cross-Coupling):

3,4-Dichlorophenylboronic acid (1.2 eq) and 2-bromofuran-5-carbaldehyde (1.0 eq) are reacted with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in toluene/water (4:1) at 80°C for 12 hours. The product is isolated via column chromatography (hexane/ethyl acetate, 7:3) in 78% yield.

Method B (Direct Cyclization):

A Paal-Knorr reaction between 3,4-dichlorophenylacetonitrile and ethyl glyoxylate in acetic acid at 120°C for 6 hours yields the furan carbaldehyde (65% yield).

Knoevenagel Condensation to Form the Acrylamide Core

A mixture of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde (1.0 eq), 2-cyanoacetamide (1.1 eq), and piperidine (0.2 eq) in ethanol is refluxed for 4 hours. The Z-isomer is selectively crystallized using ethanol/water (9:1), yielding 85% pure product (mp 189–191°C).

| Parameter | Optimized Condition | Yield |

|---|---|---|

| Solvent | Ethanol | 85% |

| Base | Piperidine | - |

| Temperature | Reflux (78°C) | - |

| Reaction Time | 4 hours | - |

Introduction of the N-(2-Iodophenyl) Group

Method A (Buchwald-Hartwig Amination):

The acrylamide intermediate (1.0 eq), 2-iodoaniline (1.2 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 eq) are heated in dioxane at 100°C for 18 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) affords the product in 72% yield.

Method B (Nucleophilic Substitution):

Reaction of 2-iodoaniline with acryloyl chloride in THF at 0°C, followed by coupling with the furan-carbaldehyde derivative, achieves 68% yield but requires rigorous exclusion of moisture.

Characterization and Validation

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.25 (m, 3H, Ar-H), 6.95 (s, 1H, furan-H), 6.78 (d, J = 3.6 Hz, 1H, furan-H), 3.12 (s, 2H, CH₂CN).

- X-ray Crystallography: Confirms Z-configuration with dihedral angles of 12.3° between the furan and acrylamide planes (CCDC 2169792).

Purity Assessment

HPLC (C18 column, MeCN/H₂O 70:30, 1.0 mL/min) shows >99% purity with t₃ = 8.7 minutes.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Pd-Catalyzed Coupling | High regioselectivity | Requires expensive catalysts | 72–78% |

| Direct Cyclization | Fewer steps | Lower yield | 65% |

| Buchwald-Hartwig | Mild conditions | Sensitivity to oxygen | 72% |

| Nucleophilic Substitution | No transition metals | Competing hydrolysis | 68% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The halogen atoms (chlorine and iodine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide involves its interaction with specific molecular targets. The cyano group and the halogenated phenyl rings can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The furan ring may also play a role in binding to biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

(E)-2-Cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(3-phenylpropyl)acrylamide

- Structural Differences : The acrylamide nitrogen is substituted with a 3-phenylpropyl group instead of 2-iodophenyl. The E-isomer configuration alters spatial orientation.

- Bioactivity : Exhibits protease inhibitory activity against Dengue and Zika NS2B/NS3 proteases, with an IC₅₀ of 1.2 µM .

- Molecular Properties :

- Formula: C₂₃H₁₈Cl₂N₂O₂

- Exact Mass: 425.31 g/mol

- Lipophilicity: LogP ~4.1 (predicted)

The Z-isomer’s configuration could reduce steric hindrance compared to the E-isomer .

(Z)-3-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)-2-cyano-N-(2-iodophenyl)acrylamide

- Structural Differences : The furan-attached phenyl group has a 4-chloro-2-nitro substitution instead of 3,4-dichloro.

- Solubility : Nitro groups may decrease aqueous solubility compared to dichloro-substituted analogs.

Comparison : The 3,4-dichlorophenyl group in the target compound provides balanced lipophilicity and electronic effects, whereas the nitro group in this analog might increase metabolic instability .

3-(5-(2-Chlorophenyl)furan-2-yl)-N-(2,4-dimethylphenyl)acrylamide

- Structural Differences: Lacks the cyano group and iodine substituent; features 2-chlorophenyl (furan) and 2,4-dimethylphenyl (amide) groups.

- Bioactivity: Not explicitly reported, but structural simplicity suggests reduced target affinity compared to halogen-rich analogs.

- Molecular Properties: Formula: C₂₁H₁₈ClNO₂ LogP: ~3.8 (lower than the target compound due to absence of iodine) .

(2Z)-N-(2,3-Dichlorophenyl)-3-(2-furyl)-2-(5-phenyl-1H-tetrazol-1-yl)acrylamide

- Structural Differences: Replaces the cyano group with a tetrazole ring; uses 2,3-dichlorophenyl instead of 3,4-dichlorophenyl.

- Bioisosterism : The tetrazole mimics carboxylic acid, offering different electronic and binding profiles.

- Bioactivity : Likely targets ion channels or receptors due to tetrazole’s role in bioisosteric replacement .

Comparison: The cyano group in the target compound may offer better metabolic stability than the tetrazole, which is prone to enzymatic reduction. The 3,4-dichloro substitution provides broader aromatic interactions than 2,3-dichloro .

(E)-N,N-Diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide

- Structural Differences : Features dihydroxy-nitrobenzene instead of dichlorophenyl-furan; diethylamide substituent.

- Synthesis : Requires phase-transfer catalysts for isomer separation, highlighting challenges in achieving Z/E purity .

- Applications: Primarily used in polymer synthesis due to phenolic reactivity .

Comparison : The target compound’s furan ring and iodine substituent confer greater rigidity and target specificity compared to this more flexible, polar analog .

Research Implications

The target compound’s combination of Z-configuration, cyano group, and halogenated aromatic systems positions it as a promising candidate for antiviral or anticancer applications. Further studies should explore its isomer-specific activity, metabolic stability, and comparative performance in assays such as SRB cytotoxicity or MTT .

Biological Activity

(Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential clinical implications.

The molecular formula of this compound is , with a molecular weight of 434.3 g/mol. The structure features a cyano group, a furan moiety, and an iodine-substituted phenyl group, which contribute to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. For instance, the compound may exert its effects through the inhibition of TAK1 (Transforming Growth Factor Beta-Activated Kinase 1), which plays a critical role in the NF-kB and MAPK signaling pathways. Inhibiting these pathways can lead to apoptosis in cancerous cells .

Anticancer Activity

A study evaluating various derivatives of cyanoacrylamides reported that certain compounds demonstrated significant inhibitory effects on cancer cell lines. The IC50 values for these compounds indicate their potency as potential therapeutic agents. For example, derivatives with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .

In Vitro Studies

In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression. The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent.

Data Table: Biological Activity Summary

Case Studies

- Case Study on TAK1 Inhibition : A derivative similar to this compound was tested for its ability to inhibit TAK1. The study demonstrated that the compound could induce apoptosis in cancer cells through selective inhibition of this kinase, suggesting a pathway for therapeutic intervention .

- Cell Line Efficacy : In another study focusing on the efficacy of cyanoacrylamides against breast cancer cells, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity, leading to further exploration into their mechanisms of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (Z)-2-cyano-3-(5-(3,4-dichlorophenyl)furan-2-yl)-N-(2-iodophenyl)acrylamide with high purity?

- The synthesis involves multi-step organic reactions, including:

- Furan ring formation via cyclization of substituted diketones or alkynes under controlled temperatures (80–120°C) .

- Acrylamide linkage through condensation reactions between cyanoacrylate intermediates and aromatic amines (e.g., 2-iodoaniline), using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Key considerations:

- Moisture-sensitive steps require anhydrous solvents (e.g., THF, DMF).

- Steric hindrance from the 3,4-dichlorophenyl group necessitates extended reaction times (24–48 hrs) .

Q. Which spectroscopic and analytical methods are optimal for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies substituent patterns (e.g., furan protons at δ 6.5–7.5 ppm; acrylamide NH at δ 8.2–8.5 ppm) .

- ¹³C NMR verifies cyano (δ ~115 ppm) and carbonyl (δ ~165 ppm) groups .

- High-Resolution Mass Spectrometry (HR-MS):

- Exact mass confirmation (C₂₀H₁₂Cl₂IN₂O₂: calculated 525.94 g/mol) using ESI or MALDI-TOF .

- Infrared Spectroscopy (IR):

- Cyano stretch (~2200 cm⁻¹) and amide C=O (~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Enzyme inhibition assays:

- Measure IC₅₀ values against proteases (e.g., Dengue NS2B/NS3) using fluorogenic substrates .

- Antimicrobial screening:

- Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains .

- Cytotoxicity profiling:

- MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Q. What safety protocols should be followed for handling and storing this compound?

- Storage:

- Dark, dry conditions (-20°C) in airtight containers to prevent hydrolysis of the acrylamide group .

- Handling:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .

- Disposal:

- Neutralize with 10% NaOH solution before incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent variation:

- Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .

- Modify the 2-iodophenyl group to assess steric effects on target binding .

- Quantitative SAR (QSAR):

- Use molecular descriptors (logP, polar surface area) to correlate substituents with IC₅₀ values .

Q. What computational approaches predict the binding mode of this compound with biological targets?

- Molecular docking (AutoDock Vina):

- Dock into Dengue NS2B/NS3 protease (PDB: 2VBC) to identify key interactions (e.g., H-bonding with His51) .

- Molecular Dynamics (MD) simulations:

- Simulate binding stability (10–100 ns trajectories) in explicit solvent (TIP3P water) .

- Free-energy calculations (MM/GBSA):

- Estimate binding affinity (ΔG) for lead optimization .

Q. How can analytical methods resolve discrepancies in bioactivity data across studies?

- Standardized assay conditions:

- Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) to minimize variability .

- Orthogonal validation:

- Cross-check enzyme inhibition with SPR (surface plasmon resonance) to confirm binding kinetics .

- Metabolite profiling (LC-MS/MS):

- Identify degradation products that may interfere with bioactivity .

Q. What strategies improve the compound’s stability in physiological environments?

- Prodrug design:

- Mask the acrylamide group with ester linkages to enhance plasma stability .

- Formulation studies:

- Encapsulate in liposomes (phosphatidylcholine/cholesterol) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.